Welcome to the BenchChem Online Store!
molecular formula C11H14O4 B1295775 Methyl 4-(dimethoxymethyl)benzoate CAS No. 42228-16-0

Methyl 4-(dimethoxymethyl)benzoate

Cat. No. B1295775
M. Wt: 210.23 g/mol
InChI Key: YUTFBICAYRWLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729110B1

Procedure details

To a solution of methyl 4-formylbenzoate (CAS [1571-08-0] 5.33 g, 32.5 mmol) in methanol (40 mL) were added trimethyl orthoformate (7.5 mL, 68.25 mmol) and sulfuric acid (fuming, 3 drops). After heating to reflux with stirring for 16 h, the reaction mixture was cooled to RT and diluted with methylene chloride. The mixture was washed with a saturated solution of sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated to afford 7 g of methyl 4-(dimethoxymethyl)benzoate as a colorless oil.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=O.[CH:13]([O:18][CH3:19])([O:16][CH3:17])OC>CO.S(=O)(=O)(O)O.C(Cl)Cl>[CH3:19][O:18][CH:13]([O:16][CH3:17])[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WASH
Type
WASH
Details
The mixture was washed with a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.